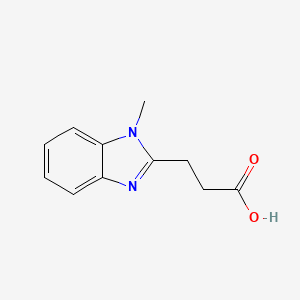

3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

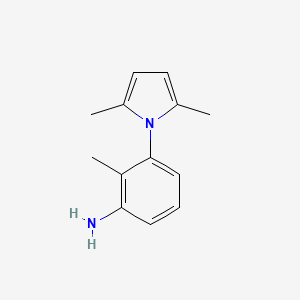

3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Fluorescence Applications

3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid and its derivatives are significant in the development of fluorescence applications. The synthesis of tridentate ligands derived from benzimidazole, leading to rhenium complexes, showcases the potential in fluorescence imaging and sensors. These ligands, including derivatives of this compound, exhibit distinct coordination geometries, contributing to their luminescence properties. Such applications are crucial in biological imaging and the development of diagnostic tools (Wei, Babich, Ouellette, & Zubieta, 2006).

Antimicrobial Agents

The antimicrobial potential of benzimidazole derivatives, including this compound, is a vital area of research. Novel synthesis of isoxazolyl benzoimidazolyl benzamides, acrylamides, and propionamides has shown significant in vitro activities against various bacterial and fungal pathogens. This suggests the compound's relevance in developing new antimicrobial agents, which is crucial in addressing antibiotic resistance (Rajanarendar, Ramu, Reddy, & Shaik, 2008).

Co-crystallization Studies

Co-crystallization studies of this compound derivatives with carboxylic acids highlight its role in crystal engineering. Such studies provide insights into the molecular conformations and interactions within crystals, which are essential for designing materials with specific properties. The analysis of these co-crystals, including their thermal stability and conformational changes, contributes to the understanding of molecular assemblies and their potential applications in material science (Zhai, Guo, Ling, Wu, Wang, Sun, & Luo, 2017).

Neuroprotective Agents

The development of neuroprotective agents is another significant application of this compound derivatives. Studies on benzimidazole-spaced phosphono-alpha-amino acid derivatives have shown potent NMDA antagonistic activity, indicating their potential as therapeutic agents for neurodegenerative diseases. The ability to modulate NMDA receptor activity could be crucial in treating conditions like Alzheimer's disease, highlighting the compound's therapeutic potential (Baudy, Fletcher, Yardley, Zaleska, Bramlett, Tasse, Kowal, Katz, Moyer, & Abou-Gharbia, 2001).

Synthesis of Novel Compounds

The versatility of this compound in synthetic chemistry is evident through its involvement in the synthesis of a wide range of novel compounds. For example, its transformation into benzimidazo[1,2-a][1,4]diazepinones via an isocyanide-based three-component synthesis represents a methodological advancement in creating complex molecular structures. This demonstrates the compound's utility in expanding the chemical space for pharmaceutical and material science applications (Ghandi, Zarezadeh, & Taheri, 2011).

Mecanismo De Acción

Target of Action

The primary targets of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid are currently unknown. This compound is a derivative of benzimidazole, a class of compounds known for their diverse biological activities

Mode of Action

As a benzimidazole derivative, it may interact with its targets through hydrogen bonding and π-π stacking interactions, common among benzimidazole compounds . .

Biochemical Pathways

Benzimidazole derivatives have been found to exhibit antimicrobial activity , suggesting they may interfere with bacterial cell wall synthesis or other essential processes. More research is needed to elucidate the specific pathways affected by this compound.

Pharmacokinetics

The compound’s logP value of 1.2798 suggests it has some degree of lipophilicity, which could influence its absorption and distribution. Its polar surface area of 40.609 may also affect its ability to cross biological membranes

Result of Action

Given the antimicrobial activity of some benzimidazole derivatives , this compound may exert similar effects, potentially leading to bacterial cell death.

Propiedades

IUPAC Name |

3-(1-methylbenzimidazol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-13-9-5-3-2-4-8(9)12-10(13)6-7-11(14)15/h2-5H,6-7H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKFGRIKIICZOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389963 |

Source

|

| Record name | 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24786-75-2 |

Source

|

| Record name | 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

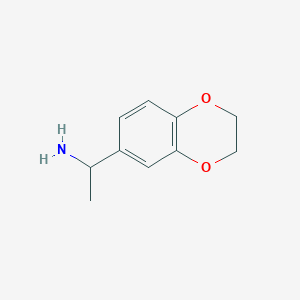

![N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide](/img/structure/B1306256.png)

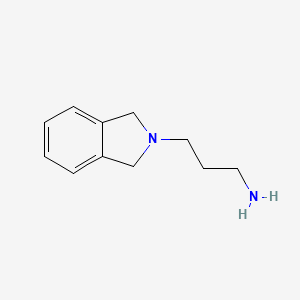

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine](/img/structure/B1306258.png)

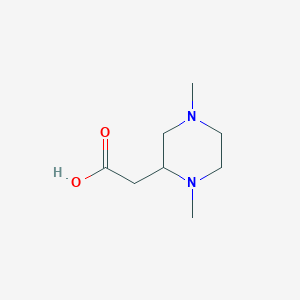

![3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1306286.png)